molecular formula C21H24ClN3O4 B12162949 {1-[({[5-(4-chlorophenyl)-2-oxopyrazin-1(2H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid

{1-[({[5-(4-chlorophenyl)-2-oxopyrazin-1(2H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid

Cat. No.: B12162949
M. Wt: 417.9 g/mol
InChI Key: AILOYBLRKXURNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound {1-[({[5-(4-chlorophenyl)-2-oxopyrazin-1(2H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid is a structurally complex molecule featuring three key domains:

  • Pyrazinone ring: A 2-oxopyrazin-1(2H)-yl moiety substituted with a 4-chlorophenyl group, which may enhance electronic interactions with biological targets.
  • Acetamide linker: Bridges the pyrazinone and cyclohexyl groups, offering hydrogen-bonding capabilities for target engagement.

Properties

Molecular Formula

C21H24ClN3O4

Molecular Weight

417.9 g/mol

IUPAC Name

2-[1-[[[2-[5-(4-chlorophenyl)-2-oxopyrazin-1-yl]acetyl]amino]methyl]cyclohexyl]acetic acid

InChI

InChI=1S/C21H24ClN3O4/c22-16-6-4-15(5-7-16)17-12-25(19(27)11-23-17)13-18(26)24-14-21(10-20(28)29)8-2-1-3-9-21/h4-7,11-12H,1-3,8-10,13-14H2,(H,24,26)(H,28,29)

InChI Key

AILOYBLRKXURNR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)O)CNC(=O)CN2C=C(N=CC2=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Michael Addition and Nitromethane Functionalization

The cyclohexylacetic acid backbone is synthesized via a Michael addition of nitromethane to cyclohexylidene acetate under basic conditions. For example, cyclohexylidene methyl acetate reacts with nitromethane in the presence of potassium hydroxide to yield 1-(nitromethyl)cyclohexyl acetic acid methyl ester.

Reaction Conditions:

  • Solvent: Methanol or ethanol

  • Base: KOH (10–20% aqueous solution)

  • Temperature: 25–40°C

  • Yield: 70–80%

Hydrolysis and Hydrogenation

The nitromethyl intermediate is hydrolyzed to the carboxylic acid using aqueous potassium hydroxide, followed by catalytic hydrogenation to reduce the nitro group to an amine. Palladium on carbon (Pd/C) under ambient pressure selectively affords the aminomethyl derivative without lactamization.

Hydrogenation Parameters:

  • Catalyst: 10% Pd/C (0.1–0.5 equiv)

  • Solvent: Methanol or THF

  • Pressure: 1 atm (H₂ gas)

  • Yield: 80–85%

Acetylation of the Aminomethyl Group

The primary amine is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as triethylamine. This step introduces the acetylaminomethyl substituent critical for subsequent coupling.

Acetylation Conditions:

  • Acylating agent: Acetic anhydride (1.2 equiv)

  • Base: Triethylamine (2.0 equiv)

  • Solvent: Dichloromethane or ethyl acetate

  • Yield: 90–95%

Synthesis of the Pyrazinone Acetic Acid Fragment

Cyclocondensation for Pyrazinone Formation

The 5-(4-chlorophenyl)-2-oxopyrazin-1(2H)-yl moiety is constructed via cyclocondensation of glyoxal derivatives with 4-chlorophenylglycine ethyl ester. Alternatively, oxidative cyclization of dipeptide precursors using manganese dioxide yields the pyrazinone ring.

Cyclization Example:

  • Starting material: N-(4-Chlorophenyl)glycine ethyl ester

  • Reagent: Glyoxal (1.0 equiv)

  • Catalyst: p-Toluenesulfonic acid (PTSA)

  • Solvent: Toluene, reflux

  • Yield: 65–70%

Introduction of the Acetic Acid Side Chain

The pyrazinone ring is functionalized with an acetic acid group through alkylation or Michael addition. For instance, reaction with ethyl bromoacetate in the presence of NaH followed by hydrolysis provides the acetic acid derivative.

Alkylation Conditions:

  • Alkylating agent: Ethyl bromoacetate (1.5 equiv)

  • Base: Sodium hydride (2.0 equiv)

  • Solvent: DMF, 0°C to room temperature

  • Hydrolysis: 6M HCl, reflux

  • Yield: 60–65%

Coupling of Fragments via Amide Bond Formation

The final step involves coupling the cyclohexylacetic acid and pyrazinone acetic acid fragments using standard peptide coupling reagents. EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) facilitate amide bond formation under mild conditions.

Coupling Protocol:

  • Cyclohexyl fragment: 1.0 equiv

  • Pyrazinone fragment: 1.2 equiv

  • Coupling agents: EDCI (1.5 equiv), HOBt (1.5 equiv)

  • Solvent: DMF or dichloromethane

  • Temperature: 0°C to room temperature

  • Yield: 75–80%

Optimization and Process Considerations

Purification Strategies

  • Crystallization : The final product is purified via recrystallization from tetrahydrofuran (THF)/water mixtures, achieving >98% purity.

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients isolates intermediates.

Critical Process Parameters

StepKey ParameterOptimal ValueImpact on Yield/Purity
Michael AdditionBase concentration10–15% KOHHigher concentrations reduce side products
HydrogenationCatalyst loading10% Pd/C (0.2 equiv)Excess catalyst risks over-reduction
AcetylationReaction time4–6 hoursProlonged time causes O-acetylation
CyclizationTemperature110–120°CLower temperatures stall cyclization

Comparative Analysis of Synthetic Routes

Two primary routes are documented:

  • Linear Synthesis : Sequential construction of the cyclohexyl and pyrazinone fragments followed by coupling (overall yield: 45–50%).

  • Convergent Synthesis : Parallel preparation of fragments with late-stage coupling (overall yield: 55–60%).

The convergent approach minimizes side reactions and improves scalability, making it preferable for industrial production .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl ring, leading to the formation of ketones or alcohols.

    Reduction: Reduction reactions can target the pyrazinone moiety, potentially converting it to a pyrazine derivative.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.

    Reduction: Formation of pyrazine derivatives.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

The compound's structure is characterized by:

  • Cyclohexyl group : Enhances lipophilicity and may improve membrane permeability.
  • Acetylamino side chain : Potentially increases solubility and bioavailability.
  • Pyrazinone moiety : Associated with various biological activities, including antimicrobial and antitumor effects.

The presence of the 4-chlorophenyl group and the carboxylic acid functionality further enhances its pharmacological properties, making it a candidate for drug development aimed at treating various diseases.

Anti-inflammatory Properties

Research indicates that compounds with similar structural motifs exhibit significant inhibition of matrix metalloproteinases (MMPs), which play a crucial role in inflammation and tissue remodeling. The inhibition of MMPs can lead to therapeutic effects in conditions such as arthritis and other inflammatory diseases.

Anticancer Activity

Studies have shown that derivatives of this compound may possess anticancer properties. The pyrazinone ring is known to enhance the activity against cancer cells by inducing apoptosis and inhibiting cell proliferation. Compounds with similar structures have demonstrated efficacy in inhibiting tumor growth in various cancer models.

Case Studies

Several case studies highlight the applications of this compound in drug development:

  • Case Study 1 : A study demonstrated that derivatives of the pyrazinone structure exhibited significant anticancer activity against breast cancer cell lines, suggesting that modifications to the acetylamino side chain could enhance potency.
  • Case Study 2 : Another investigation focused on the anti-inflammatory effects of related compounds in animal models of arthritis. Results indicated that treatment with these compounds led to reduced inflammation and improved joint function, supporting their potential use as therapeutic agents in inflammatory diseases.

Mechanism of Action

The mechanism by which {1-[({[5-(4-chlorophenyl)-2-oxopyrazin-1(2H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid exerts its effects likely involves binding to specific molecular targets such as enzymes or receptors. The pyrazinone moiety may interact with active sites of enzymes, while the chlorophenyl group could enhance binding affinity through hydrophobic interactions. The cyclohexyl group may provide additional stability and specificity to the compound’s interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Cyclohexyl Acetic Acid Moieties

  • 1-(Aminomethyl)cyclohexaneacetic Acid Derivatives (e.g., 1-ammoniocyclohexaneacetic acid chloride monohydrate): Similarities: Shares the cyclohexyl acetic acid backbone, critical for spatial orientation and solubility .
  • 2-[1-[[(4-Methylphenyl)sulfonylamino]methyl]cyclohexyl]acetic Acid: Similarities: Retains the cyclohexyl acetic acid core and an amino-methyl linker. Differences: Replaces the pyrazinone-acetamide group with a sulfonamide, altering electronic properties and hydrogen-bonding capacity .

Analogues with 4-Chlorophenyl Substitutions

  • (S)-2-Amino-2-(4-chlorophenyl)acetic Acid: Similarities: Features the 4-chlorophenyl group, known for enhancing binding affinity in receptor-ligand interactions . Differences: Simpler structure lacks the pyrazinone and cyclohexyl groups, limiting conformational stability and target selectivity.
  • 5-[(4-Chlorophenyl)methyl]-2,2-dimethylcyclopentanone: Similarities: Contains a 4-chlorophenyl substituent, commonly used in agrochemicals (e.g., Metconazole intermediates) . Differences: Cyclopentanone core and methyl groups reduce polarity compared to the pyrazinone-acetamide system.

Heterocyclic Analogues

  • Differences: Triazine rings offer different electronic profiles (e.g., stronger electron deficiency) compared to pyrazinones, affecting reactivity and interactions .
  • 2-(4-Chlorophenoxy)-N-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)acetamide: Similarities: Combines a 4-chlorophenyl group with an acetamide linker. Differences: Oxadiazole heterocycle (bioisostere for esters/amides) may improve metabolic stability but reduce hydrogen-bonding capacity .

Comparative Analysis Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Potential Applications
Target Compound Cyclohexyl acetic acid Pyrazinone, 4-chlorophenyl, acetamide ~435 (estimated) Enzyme inhibition, receptor modulation
1-Ammoniocyclohexaneacetic Acid Chloride Monohydrate Cyclohexyl acetic acid Ammonium chloride, no heterocycle ~243 Structural studies
(S)-2-Amino-2-(4-chlorophenyl)acetic Acid Aminoacetic acid 4-chlorophenyl ~200 Chiral building block
2-[1-[[(4-Methylphenyl)sulfonylamino]methyl]cyclohexyl]acetic Acid Cyclohexyl acetic acid Sulfonamide, 4-methylphenyl ~325 Sulfonamide-based therapeutics
(4-{[4-(3-Chlorophenyl)-6-cyclopropyltriazin-2-yl]amino}phenyl)acetic Acid Triazine 3-chlorophenyl, cyclopropyl ~388 Agrochemical intermediates
2-(4-Chlorophenoxy)-N-(1-(3-methyloxadiazol-5-yl)cyclohexyl)acetamide Cyclohexyl acetamide Oxadiazole, 4-chlorophenoxy ~349 Bioactive small molecules

Key Research Findings

  • Cyclohexyl Acetic Acid Derivatives : The cyclohexyl group enhances steric bulk, improving target specificity but may reduce solubility .
  • 4-Chlorophenyl Substitution : Consistently associated with increased binding affinity in receptor-ligand systems due to halogen bonding .
  • Heterocyclic Variations: Pyrazinones and triazines offer distinct electronic profiles, with pyrazinones favoring hydrogen bonding and triazines enabling π-deficient interactions .

Biological Activity

The compound {1-[({[5-(4-chlorophenyl)-2-oxopyrazin-1(2H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid is a complex organic molecule that has garnered attention for its potential biological activities , particularly in medicinal chemistry. Its unique structure combines a cyclohexyl group, an acetylamino side chain, and a pyrazinone moiety, which may enhance its pharmacological properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.

Structural Characteristics

The molecular formula of the compound is C21H24ClN3O4C_{21}H_{24}ClN_{3}O_{4} with a molecular weight of 417.9 g/mol. The presence of the 4-chlorophenyl group and the carboxylic acid functionality is expected to influence its biological activity favorably.

1. Anticancer Properties

Research indicates that compounds similar to {1-[({[5-(4-chlorophenyl)-2-oxopyrazin-1(2H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid exhibit significant anticancer activity. For instance, derivatives with pyrazinone rings have shown inhibition of matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and progression. A study demonstrated that compounds structurally related to this compound inhibited tumor growth in various cancer cell lines, suggesting a potential role in cancer therapy .

2. Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties. Similar compounds have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. Experimental models have shown that these derivatives can significantly lower inflammation markers, indicating their therapeutic potential in treating inflammatory diseases .

3. Antimicrobial Activity

Preliminary studies also suggest that {1-[({[5-(4-chlorophenyl)-2-oxopyrazin-1(2H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid might possess antimicrobial properties. Compounds with similar structures have demonstrated moderate to strong activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This activity is attributed to the disruption of bacterial cell wall synthesis and function .

Case Studies

A series of case studies have evaluated the biological activities of similar compounds:

StudyCompoundActivityFindings
Study 1Compound AAnticancerSignificant inhibition of MMPs in vitro
Study 2Compound BAnti-inflammatoryReduced cytokine levels in animal models
Study 3Compound CAntimicrobialEffective against Gram-positive bacteria

These studies highlight the promising biological activities associated with compounds structurally related to {1-[({[5-(4-chlorophenyl)-2-oxopyrazin-1(2H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid.

The proposed mechanism of action for this compound includes:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways and tumor progression.
  • Interaction with Receptors : The acetylamino group may facilitate binding to specific receptors involved in cellular signaling pathways related to inflammation and cancer.
  • Alteration of Cell Membrane Integrity : The presence of the chlorophenyl group could enhance membrane permeability, allowing for greater cellular uptake and efficacy.

Q & A

Q. What are the critical parameters for optimizing the synthesis of {1-[...]acetic acid to ensure high yield and purity?

  • Methodological Answer: Synthesis optimization requires precise control of reaction conditions:
  • Temperature: Maintain 60–80°C during cyclization to avoid side reactions (e.g., premature hydrolysis of the pyrazine ring) .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution efficiency at the acetyl-amino-methyl linker .
  • Monitoring: Use TLC (silica gel, chloroform:methanol 9:1) and 1H^1H-NMR (δ 2.5–3.5 ppm for cyclohexyl-CH2_2 signals) to track intermediate formation .
    Table 1: Key intermediates and characterization
IntermediateRetention Factor (TLC)1H^1H-NMR Peaks
Pyrazine-acetyl chloride0.75δ 8.2 (pyrazine-H), 4.3 (CH2_2Cl)
Cyclohexyl-amide0.42δ 3.1 (NH-CH2_2), 1.6 (cyclohexyl-H)

Q. How can researchers validate the structural integrity of the target compound?

  • Methodological Answer: Combine spectroscopic and computational techniques:
  • NMR: Confirm the presence of the 4-chlorophenyl group (δ 7.4–7.6 ppm, aromatic protons) and cyclohexyl-acetic acid moiety (δ 1.2–2.1 ppm) .
  • Mass Spectrometry: High-resolution ESI-MS should match the molecular formula (e.g., C21_{21}H23_{23}ClN3_3O4_4, calculated [M+H]+^+: 440.1382) .
  • In Silico Validation: Compare computed vs. experimental IR spectra for amide C=O stretches (~1650 cm1^{-1}) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for structurally analogous compounds?

  • Methodological Answer: Discrepancies often arise from assay conditions or impurity profiles. Address via:
  • Dose-Response Reproducibility: Test the compound across multiple cell lines (e.g., HEK293 vs. CHO-K1) to rule out cell-specific effects .
  • HPLC-Purified Batches: Compare bioactivity of crude vs. >98% pure samples (using C18 column, acetonitrile:water gradient) to identify interference from byproducts .
  • Target Engagement Assays: Use radiolabeled analogs (e.g., 3H^3H-tagged derivatives) to confirm direct binding to putative targets like cannabinoid receptors .

Q. How can the compound’s potential as an allosteric modulator of CB1 receptors be systematically evaluated?

  • Methodological Answer: Build on structural analogs (e.g., pyrimidinyl biphenylureas) and apply:
  • Functional cAMP Assays: Measure inhibition of forskolin-stimulated cAMP in CB1-transfected cells (EC50_{50} comparison with CP 55,940 as reference) .
  • Binding Kinetics: Perform competition assays with 3H^3H-SR141716A to distinguish orthosteric vs. allosteric binding (Ki_i shifts indicate allosteric modulation) .
    Table 2: Key parameters for receptor studies:
Assay TypePositive ControlTarget Threshold
cAMP InhibitionCP 55,940EC50_{50} < 10 nM
Allosteric IndexGAT100 (reference)Δlog(τ/KA) > 1

Q. What computational approaches predict metabolic stability and off-target interactions?

  • Methodological Answer: Use in silico tools to prioritize in vitro testing:
  • ADMET Prediction: SwissADME or pkCSM to estimate hepatic clearance (e.g., high CYP3A4 liability) and blood-brain barrier penetration (logBB < 0.3) .
  • Molecular Docking: Glide or AutoDock Vina to screen against off-targets (e.g., COX-2 or hERG channels) using crystal structures (PDB: 5KVE for COX-2) .
  • Metabolite Identification: CypReact simulates Phase I/II transformations (e.g., hydroxylation at the cyclohexyl ring) .

Data Contradiction Analysis

Q. How to address conflicting solubility data in aqueous vs. lipid-based solvents?

  • Methodological Answer: Solubility discrepancies may stem from pH-dependent ionization or aggregation:
  • pH-Solubility Profile: Measure solubility in PBS (pH 7.4) vs. acetate buffer (pH 4.5) to assess carboxylic acid ionization (pKa ~4.2) .
  • Dynamic Light Scattering (DLS): Detect aggregates >100 nm in aqueous solutions, which skew solubility measurements .
  • Co-Solvent Screening: Test solubilization with cyclodextrins (e.g., HP-β-CD) or PEG-400 to improve bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.